

Application Notes and Protocols for TEAD Activity Assays in High-Throughput Screening

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Compound of Interest

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These application notes provide an overview and detailed protocols for various TEAD (Transcriptional Enhanced Associate Domain) activity assays amenable to high-throughput screening (HTS). The assays described are critical tools for the discovery and development of novel therapeutics targeting the Hippo-YAP/TAZ-TEAD signaling axis, which is frequently dysregulated in cancer.

Introduction to TEAD Activity Assays

The interaction between the transcriptional co-activators YAP (Yes-associated protein) or TAZ (transcriptional co-activator with PDZ-binding motif) and the TEAD family of transcription factors is a critical downstream event in the Hippo signaling pathway.^{[1][2]} This interaction is essential for promoting the expression of genes involved in cell proliferation, survival, and organ size control.^{[2][3]} Dysregulation of the Hippo pathway, often leading to hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a key driver in the development and progression of various cancers.^[4] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.^{[5][6]}

High-throughput screening (HTS) plays a pivotal role in identifying small molecule inhibitors of this protein-protein interaction (PPI).^[7] A variety of robust and scalable assays have been

developed to screen large compound libraries for potential TEAD inhibitors. These assays can be broadly categorized into biochemical (target-based) and cell-based assays.

Biochemical assays directly measure the binding of compounds to TEAD or their ability to disrupt the YAP/TAZ-TEAD interaction in a purified system. Common formats include:

- **Fluorescence Polarization (FP) Assays:** These assays measure the disruption of the interaction between a fluorescently labeled YAP-derived peptide and the TEAD protein.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:** This technology detects the proximity of donor and acceptor fluorophores conjugated to TEAD and YAP/TAZ, respectively.
- **AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assays:** This bead-based proximity assay generates a chemiluminescent signal when donor and acceptor beads bound to the interacting proteins are brought into close proximity.[\[4\]](#)[\[10\]](#)
- **Thermal Shift Assays (TSA):** Also known as Differential Scanning Fluorimetry (DSF), this method assesses the binding of a compound to TEAD by measuring changes in the protein's thermal stability.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

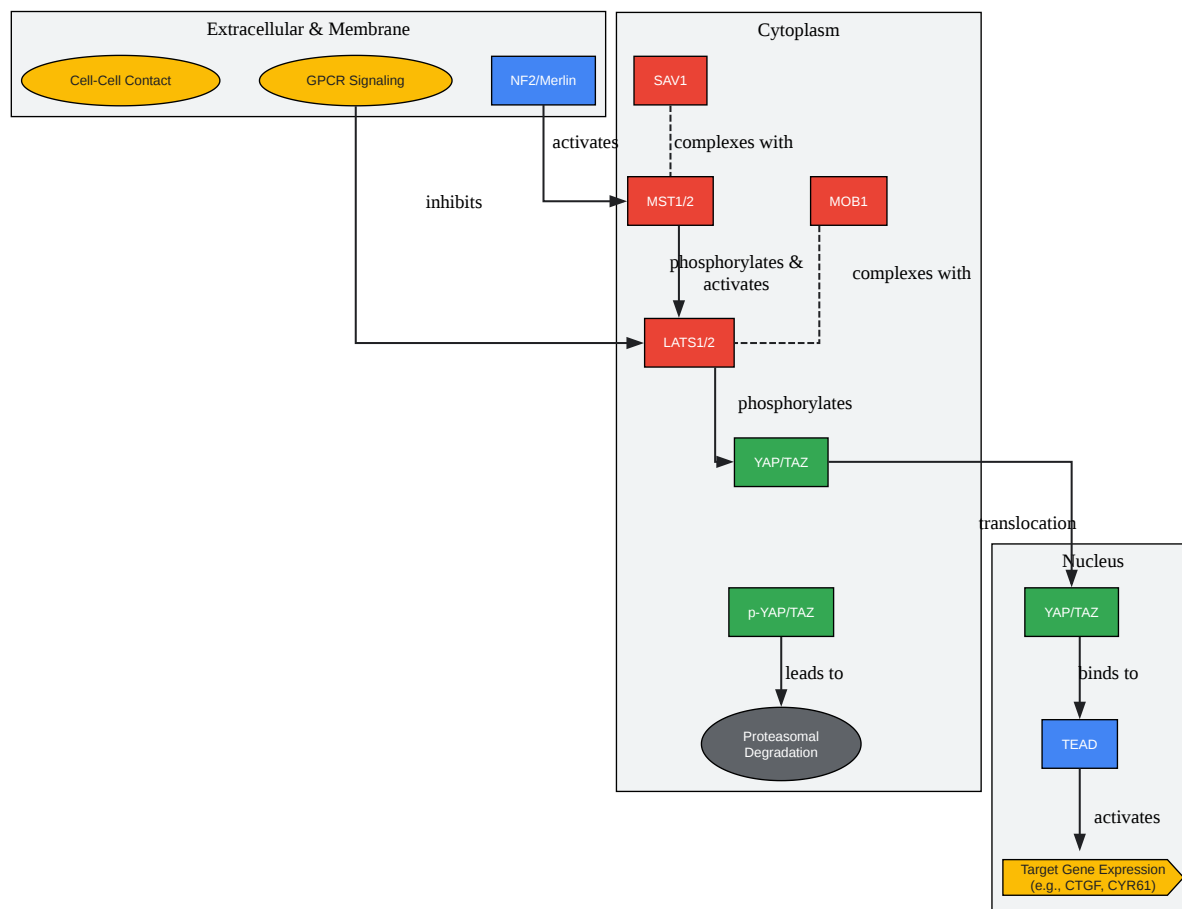
Cell-based assays evaluate the activity of the TEAD transcriptional complex within a cellular context. The most common format is the:

- **Luciferase Reporter Assay:** In this assay, cells are engineered to express a luciferase reporter gene under the control of TEAD-responsive elements. Inhibition of TEAD activity leads to a decrease in luciferase expression and signal.[\[9\]](#)[\[15\]](#)

This document provides detailed protocols and comparative data for some of the most widely used TEAD activity assays in HTS.

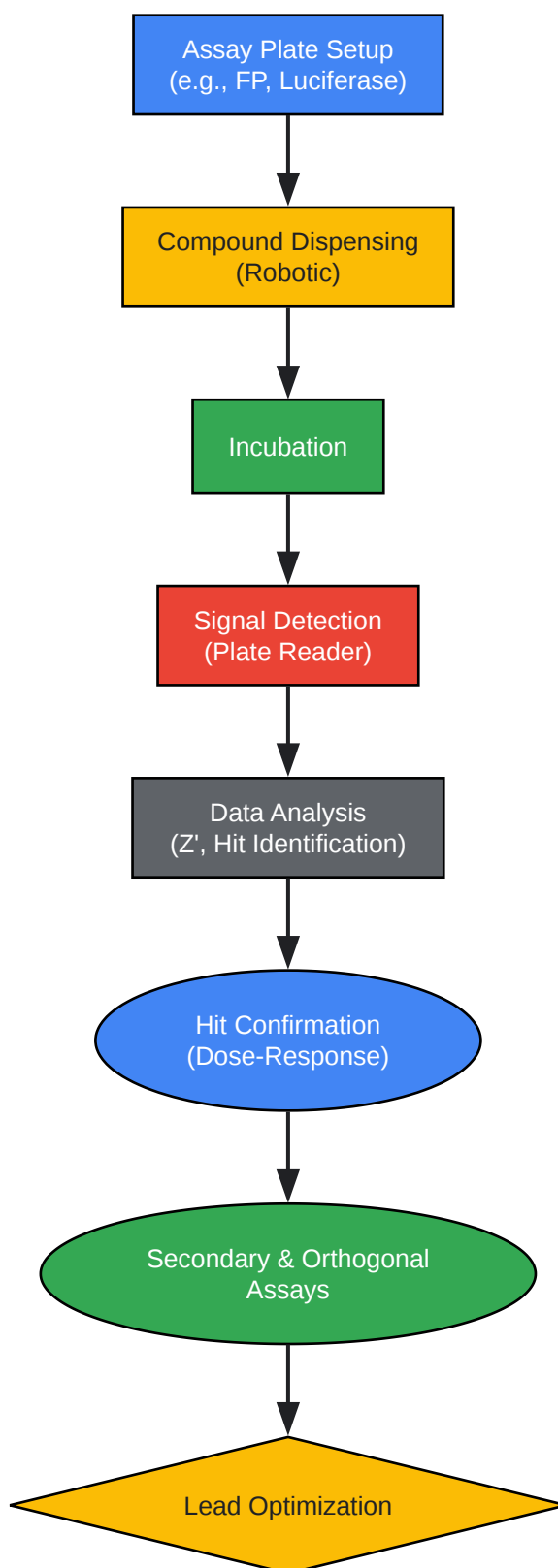
Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the Hippo signaling pathway leading to TEAD activation and a general workflow for a high-throughput screening campaign targeting the YAP-TEAD interaction.



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Figure 1. Simplified Hippo Signaling Pathway.



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Figure 2. General HTS Workflow for TEAD Inhibitors.

Data Presentation: Comparison of HTS Assays for TEAD Activity

The selection of an appropriate assay for an HTS campaign depends on various factors including the specific scientific question, available instrumentation, and desired throughput. The following table summarizes key performance metrics for commonly used TEAD activity assays.

Assay Type	Principle	Target	Typical Throughput	Key Performance Parameters	Reference
Fluorescence Polarization (FP)	Measures changes in the polarization of fluorescent light upon binding/displacement of a small fluorescent probe from a larger protein.	Purified TEAD protein and a fluorescently labeled YAP peptide.	384- to 1536-well	Kd: ~31.0 nM - 186.3 nM for YAP peptide binding to TEAD. Z'-factor: >0.5, often around 0.86. IC50 (unlabeled YAP peptide): ~6.27 μ M.	[6] [8] [16]
Luciferase Reporter (Cell-based)	Measures light output from the luciferase enzyme, whose expression is driven by a TEAD-responsive promoter.	Endogenous or overexpressed TEAD activity in cells.	96- to 384-well	Signal-to-Background (S/B): Variable, but generally >3. Z'-factor: >0.5 is achievable. IC50 (Verteporfin): ~3-10 μ M in cell-based transactivation assay.	[4] [9]
NanoLuc® Bioluminescence Complementation (NanoBiT®)	Reconstitution of a bright luciferase (NanoLuc) from two fragments (SmBiT and	Purified YAP and TEAD fusion proteins or expressed in cells.	384-well	Signal Reduction by Inhibitors: \geq 2-fold reduction for primary hits. IC50	[9] [15]

	LgBiT) fused to YAP and TEAD, respectively.			(Celastrol): Identified as a novel inhibitor.
AlphaScreen	Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a light signal upon protein interaction.	Purified tagged TEAD and YAP proteins.	384- to 1536-well	IC50: Hits in the μM range identified from a 50,000 compound screen, optimized to 50-100 nM. [4]
Thermal Shift Assay (TSA)	Measures the change in thermal denaturation temperature (T_m) of a protein upon ligand binding.	Purified TEAD protein.	96- to 384-well	ΔT_m : Confirmed hits shifted the T_m by 1.47 °C to 3.71 °C. [8] [11]

Note: Performance parameters can vary depending on the specific proteins, reagents, and instrumentation used.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol is designed to identify compounds that disrupt the interaction between the TEAD YAP-binding domain (YBD) and a fluorescently labeled YAP peptide.

Materials:

- Purified recombinant TEAD4-YBD protein.
- Tetramethylrhodamine (TMR)-labeled YAP peptide (e.g., TMR-YAP84-100).[8]
- Unlabeled YAP peptide (for positive control).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Black, low-volume 384-well assay plates (e.g., Corning 3821).
- Test compounds dissolved in DMSO.
- A microplate reader capable of measuring fluorescence polarization.

Procedure:

- Reagent Preparation:
 - Prepare a 2X solution of TEAD4-YBD (e.g., 2 μ M) in Assay Buffer.
 - Prepare a 2X solution of TMR-YAP peptide (e.g., 100 nM) in Assay Buffer.[8]
 - Serially dilute test compounds and control compounds in DMSO. Then, dilute further in Assay Buffer to a 4X final concentration.
- Assay Plate Setup:
 - Add 2 μ L of the 4X compound solution to the appropriate wells of the 384-well plate. For controls, add 2 μ L of Assay Buffer with the corresponding DMSO concentration.
 - Add 4 μ L of water or unlabeled YAP peptide (for positive control) to each well.[8]
 - Add 4 μ L of 1 μ M TEAD4-YBD to each well.[8]
 - Incubate the plate, covered, for 1 hour at room temperature.[8]
- Initiation of Binding Reaction:

- Add 10 μ L of the 2X TMR-YAP peptide solution to all wells, bringing the final volume to 20 μ L. The final concentrations will be 1 μ M TEAD4-YBD and 50 nM TMR-YAP.[8][16]
- Incubation and Measurement:
 - Incubate the plate for 1 hour at room temperature, protected from light.
 - Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for TMR (e.g., excitation ~540 nm, emission ~590 nm).
- Data Analysis:
 - Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (saturating unlabeled peptide) controls.
 - Determine the Z'-factor for the assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17]
 - Plot percent inhibition versus compound concentration to determine IC₅₀ values for active compounds.

Cell-Based TEAD Luciferase Reporter Assay

This protocol describes a method to screen for inhibitors of TEAD-dependent transcription in a cellular context using a luciferase reporter system.

Materials:

- HEK293T cells (or other suitable cell line).
- 8xGTIIIC-luciferase reporter plasmid (contains multimerized TEAD binding sites driving firefly luciferase expression).[9]
- A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Transfection reagent (e.g., Lipofectamine).

- White, clear-bottom 96-well or 384-well cell culture plates.
- Test compounds dissolved in DMSO.
- Dual-Luciferase® Reporter Assay System (or equivalent).
- A luminometer capable of reading both firefly and Renilla luciferase signals.

Procedure:

- Cell Seeding and Transfection (Day 1):
 - Seed HEK293T cells into 96-well plates at a density that will result in ~80-90% confluency on the day of the assay.
 - Co-transfect the cells with the 8xGT10C-luciferase reporter plasmid and the Renilla luciferase normalization plasmid according to the transfection reagent manufacturer's protocol.
 - Incubate the cells for 24 hours at 37°C in a CO2 incubator.
- Compound Treatment (Day 2):
 - Prepare serial dilutions of test compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
 - Carefully remove the medium from the cells and replace it with the medium containing the test compounds or vehicle control.
 - Incubate the cells for an additional 18-24 hours.
- Luciferase Assay (Day 3):
 - Equilibrate the Dual-Luciferase® reagents to room temperature.
 - Remove the medium from the wells.
 - Wash the cells once with phosphate-buffered saline (PBS).

- Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[18]
- Transfer 20 μ L of the cell lysate to a white, opaque 96-well assay plate.[18]
- Use a dual-injection luminometer to sequentially add the Luciferase Assay Reagent II (firefly substrate) and the Stop & Glo® Reagent (Renilla substrate and firefly quencher), measuring the luminescence after each injection.[18]
- Data Analysis:
 - Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
 - Calculate the percent inhibition of TEAD transcriptional activity for each compound relative to the vehicle control.
 - Determine IC₅₀ values for active compounds by plotting the normalized luciferase activity against the compound concentration.

Thermal Shift Assay (TSA)

This protocol outlines a method to identify compounds that bind to TEAD by measuring changes in its thermal stability.

Materials:

- Purified recombinant TEAD protein.
- SYPRO Orange protein gel stain (5000x stock in DMSO).
- Assay Buffer: e.g., 100 mM HEPES pH 7.5, 150 mM NaCl.
- Test compounds dissolved in DMSO.
- A real-time PCR instrument capable of performing a thermal melt curve.
- 96- or 384-well PCR plates.

Procedure:

- Reagent Preparation:
 - Dilute the TEAD protein in Assay Buffer to a final concentration of 2 μ M.
 - Dilute the SYPRO Orange dye in Assay Buffer to a final concentration of 5x.
 - Prepare test compounds at a 10x final concentration in Assay Buffer with a constant DMSO concentration.
- Assay Plate Setup:
 - Add 2.5 μ L of the 10x compound solution or vehicle control to each well of a PCR plate.
 - In a separate tube, prepare a master mix of TEAD protein and SYPRO Orange dye. For each reaction, you will need 22.5 μ L of the TEAD/dye mix.
 - Add 22.5 μ L of the TEAD/dye master mix to each well containing the compound. The final volume will be 25 μ L.
- Thermal Denaturation:
 - Seal the PCR plate.
 - Place the plate in the real-time PCR instrument.
 - Set up the instrument to heat the samples from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, collecting fluorescence data at each interval.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature to generate a melt curve for each sample.
 - Determine the melting temperature (T_m), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

- Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the vehicle control from the T_m of the compound-treated sample. A positive ΔT_m indicates that the compound binds to and stabilizes the protein.[8]

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